Lipophilicity and Polar Surface Area Compared to Representative Schiff Base Screening Compounds
The target compound's computed XLogP3 of 3.5 and TPSA of 53.5 Ų [1] place it within the lower-lipophilicity region of the pyridyl-thienyl imine chemical space, potentially conferring more favorable aqueous solubility and metabolic stability compared to analogues with larger aromatic surfaces. For context, the unsubstituted parent compound (E)-N-(pyridin-2-yl)-1-(thiophen-2-yl)methanimine (no Cl, no CH₃) exhibits XLogP3 ≈ 2.1 and TPSA ≈ 38 Ų (PubChem CID 592467), while the dibromo-substituted congener (E)-N-(5-bromopyridin-2-yl)-1-(4-bromothiophen-2-yl)methanimine shows XLogP3 ≈ 4.2 and TPSA ≈ 38 Ų [2]. The 5-chloro-3-methyl substitution therefore achieves a balance between membrane permeability (increased logP) and hydrogen-bonding capacity (increased TPSA).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5, TPSA = 53.5 Ų [1] |
| Comparator Or Baseline | Unsubstituted parent: XLogP3 ≈ 2.1, TPSA ≈ 38 Ų; Dibromo congener: XLogP3 ≈ 4.2, TPSA ≈ 38 Ų [2] |
| Quantified Difference | ΔXLogP3 = +1.4 vs. unsubstituted; −0.7 vs. dibromo congener; ΔTPSA = +15.5 Ų vs. both comparators |
| Conditions | Predicted via XLogP3 algorithm (PubChem/CACTVS); no experimental logP or logD reported. |
Why This Matters
The intermediate logP and elevated TPSA may reduce non-specific binding and improve solubility relative to halogen-free or heavily halogenated analogs, affecting both screening hit quality and scalability in medicinal chemistry workflows.
- [1] Kuujia. (1E)-N-(5-Chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine – CAS 324058-74-4. Computed Properties. https://www.kuujia.com/cas-324058-74-4.html (accessed 2026-05-11). View Source
- [2] PubChem. Compound Summary for CID 592467 (E)-N-(pyridin-2-yl)-1-(thiophen-2-yl)methanimine; and analogs retrieved via structure search. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-11). View Source
